Cas no 896305-46-7 (6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate)

The compound 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate is a versatile organic intermediate characterized by its thiazole and pyran rings. It exhibits high purity and is suitable for various chemical transformations, offering significant advantages in synthetic pathways due to its stability and reactivity.
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate structure
896305-46-7 structure
Product Name:6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate
CAS No:896305-46-7
MF:C19H15NO4S2
MW:385.456702470779
CID:6603116
PubChem ID:7267900
Update Time:2025-06-20

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate
    • 2-Propenoic acid, 3-phenyl-, 6-[[(4-methyl-2-thiazolyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester
    • AKOS024660717
    • 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
    • 896305-46-7
    • 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate
    • F2566-0086
    • [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
    • Inchi: 1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3
    • InChI Key: RDOMGQTWFRDHBS-UHFFFAOYSA-N
    • SMILES: C(OC1C(=O)C=C(CSC2=NC(C)=CS2)OC=1)(=O)C=CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 385.04425031g/mol
  • Monoisotopic Mass: 385.04425031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 598.3±60.0 °C(Predicted)
  • pka: 2.39±0.10(Predicted)

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate Pricemore >>

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Additional information on 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate

Introduction to Compound with CAS No. 896305-46-7 and Product Name: 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate

The compound identified by the CAS number 896305-46-7 and the product name 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry, particularly for their role as pharmacophores in the development of drugs targeting various diseases. The structural motif of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl (2E)-3-phenylprop-2-enoate incorporates a pyranone ring system linked to a thiazole moiety, which is known for its stability and biological relevance. This combination of structural features makes it an intriguing candidate for further exploration in drug discovery.

The thiazole ring is a prominent scaffold in natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the (4-methyl-1,3-thiazol-2-yl)sulfanylmethyl group in the compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

Moreover, the pyranone ring system contributes to the compound's overall stability and solubility characteristics, making it suitable for formulation into various pharmaceutical forms. The (2E)-3-phenylprop-2-enoate moiety adds another layer of complexity to the molecule, potentially influencing its bioavailability and metabolic pathways. This structural diversity opens up numerous possibilities for designing derivatives with enhanced pharmacological properties.

In the context of current research, there has been a growing interest in developing novel sulfonamide-based compounds with improved efficacy and reduced side effects. The compound in question aligns with this trend by combining known pharmacophores in a unique arrangement. Preliminary studies have indicated that derivatives of this class exhibit promising activity against several disease models, including inflammatory disorders and cancer.

The synthesis of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-y l (2E)-3-ph enylprop -2 -enoate involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The use of advanced catalytic methods and purification techniques ensures high yield and purity, which are essential for subsequent biological evaluation.

One of the key aspects of this compound's potential lies in its ability to interact with biological targets through multiple mechanisms. The sulfonamide group can act as a hydrogen bond acceptor or donor, facilitating binding to proteins and enzymes. Additionally, the aromatic rings can engage in π-stacking interactions, further stabilizing complexes with biological macromolecules. These interactions are crucial for modulating the activity of target molecules and may lead to therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of compounds like 6-{(4-methyl -1 ,3 -thiazol -2 - yl)sulfanylmethyl}-4 -oxo -4H-pyran -3-y l ( 2E ) - 3-ph enylprop - 2-en oate to biological targets. These virtual screening approaches have significantly accelerated the drug discovery process by identifying promising candidates before experimental testing. Such methodologies are particularly valuable for exploring complex molecular interactions that would be challenging to study empirically.

The compound's potential applications extend beyond traditional therapeutic areas. For instance, its structural features make it a suitable candidate for developing probes used in biochemical assays and high-throughput screening campaigns. These probes can help researchers identify new drug targets and understand disease mechanisms at a molecular level.

In conclusion,6-{(4-methyl -1 ,3-thiazol - 2 - yl)sulfanylmethyl}- 4 -oxo - 4H-pyran - 3-y l ( 2E ) - 3-ph enylprop - 2-en oate represents a significant contribution to the field of medicinal chemistry. Its unique structural features, combined with promising preliminary results from biological evaluations, make it an exciting prospect for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.

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